molecular formula C5H8N2O2 B12861587 3-Oxopyrrolidine-1-carboxamide

3-Oxopyrrolidine-1-carboxamide

Cat. No.: B12861587
M. Wt: 128.13 g/mol
InChI Key: SCEXSULVGBBYCW-UHFFFAOYSA-N
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Description

3-Oxopyrrolidine-1-carboxamide is a heterocyclic compound featuring a five-membered pyrrolidine ring with a ketone group at the third position and a carboxamide group at the first position. This compound is of significant interest due to its versatile applications in medicinal chemistry and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopyrrolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipoles, such as azomethine ylides, and alkenyl dipolarophiles . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions to favor the desired cyclization reaction. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Oxopyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

3-Oxopyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another five-membered lactam with similar structural features.

    Pyrrolidin-2,5-dione: Contains an additional ketone group, making it more reactive.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

3-Oxopyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a ketone and carboxamide group allows for diverse reactivity and potential therapeutic applications .

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-oxopyrrolidine-1-carboxamide

InChI

InChI=1S/C5H8N2O2/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9)

InChI Key

SCEXSULVGBBYCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1=O)C(=O)N

Origin of Product

United States

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